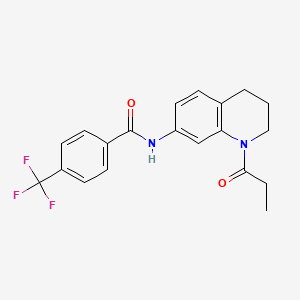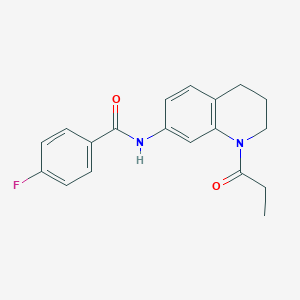
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide, more commonly referred to as N-PTQ, is a novel small molecule that has been used in a variety of scientific research applications. N-PTQ has been synthesized in a variety of ways and has been found to have a number of biochemical and physiological effects. In addition, N-PTQ has been found to have advantages and limitations for use in laboratory experiments.
科学的研究の応用
N-PTQ has been used in a variety of scientific research applications, including drug discovery, protein engineering, and enzyme inhibition. N-PTQ has been used to identify novel drug candidates by screening for compounds that interact with target proteins. N-PTQ has also been used in protein engineering to modify the structure and function of proteins. Finally, N-PTQ has been used to inhibit the activity of enzymes, which can be used to study the role of enzymes in biological processes.
作用機序
The mechanism of action of N-PTQ is not fully understood. However, it is believed that N-PTQ binds to target proteins and modifies their structure and function. N-PTQ is also believed to inhibit the activity of enzymes by binding to their active sites and preventing the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-PTQ are not yet fully understood. However, it is believed that N-PTQ can modulate the activity of enzymes and proteins, which could have a variety of effects on biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using N-PTQ in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using N-PTQ in laboratory experiments include its relatively short shelf life and its low solubility in aqueous solutions.
将来の方向性
The future directions of N-PTQ research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, protein engineering, and enzyme inhibition. Additionally, further research could be done to improve the synthesis method of N-PTQ, as well as to improve its shelf life and solubility. Finally, further research could be done to explore the potential of N-PTQ as a therapeutic agent.
合成法
N-PTQ has been synthesized using a number of different methods, including a one-pot synthesis, a three-step synthesis, and a five-step synthesis. The one-pot synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base. The three-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, and finally the addition of a reducing agent. The five-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, the addition of a reducing agent, and finally the addition of a protecting group.
特性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-13-7-10-16(12-17(13)25)24-19(27)14-5-8-15(9-6-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYUAVRLQBGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)












